molecular formula C13H8ClN3O2S B5520201 4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5520201
M. Wt: 305.74 g/mol
InChI Key: MQZDSZFATKESGB-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound that features a benzamide core substituted with a 4-chloro group and a 1,3,4-thiadiazole ring fused with a furan moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.

Mode of Action

The compound interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . This interaction inhibits the normal function of SDH, leading to changes in the energy production processes within the cell .

Result of Action

The inhibition of SDH by 4-chloro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide leads to a decrease in ATP production. This energy deficit can lead to cell death , particularly in cells with high energy demands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with furan-2-carboxylic acid under acidic conditions to form the 1,3,4-thiadiazole ring.

    Coupling Reaction: The final step involves coupling the 4-chlorobenzoyl chloride with the 1,3,4-thiadiazole intermediate in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide: shares structural similarities with other benzamide derivatives and thiadiazole-containing compounds.

    Furan derivatives: Compounds like furan-2-carboxylic acid and its derivatives.

    Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole and its derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and potential applications that may not be present in other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZDSZFATKESGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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